molecular formula C12H18OSi B599615 (Vinylbenzyloxy)trimethylsilane CAS No. 112270-66-3

(Vinylbenzyloxy)trimethylsilane

Cat. No. B599615
CAS RN: 112270-66-3
M. Wt: 206.36
InChI Key: TXRKAVSZHAQJIP-UHFFFAOYSA-N
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Description

“(Vinylbenzyloxy)trimethylsilane” is an organosilicon compound with the molecular formula C12H18OSi and a molecular weight of 206.36 . It appears as a colorless liquid .


Synthesis Analysis

The preparation of (vinylphenoxy) trimethylsilane, which is structurally similar to (vinylbenzyloxy)trimethylsilane, is usually obtained by a silane coupling reaction. A common preparation method involves reacting trimethylsilane with phenol in the presence of hydrochloric acid and introducing ethylene gas for an addition reaction .


Molecular Structure Analysis

The molecular structure of (Vinylbenzyloxy)trimethylsilane consists of a vinylbenzyloxy group attached to a trimethylsilane group . The trimethylsilane group consists of three methyl groups bonded to a silicon atom .


Chemical Reactions Analysis

Trimethylsilyl groups, like the one in (Vinylbenzyloxy)trimethylsilane, are known to be used as temporary protecting groups during chemical synthesis . They can also make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .


Physical And Chemical Properties Analysis

(Vinylbenzyloxy)trimethylsilane has a density of 0.96 g/cm3, a boiling point of 56-60°C at 0.15mmHg, and a refractive index of 1.5370 . It is sensitive and reacts slowly with moisture/water . It is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform at room temperature .

Scientific Research Applications

  • Photochemical Reactions : The study by Raviola et al. (2014) explored the photochemical generation of methoxy-substituted α,n-didehydrotoluenes from (chloromethoxybenzyl)trimethylsilanes. This research highlights the potential of vinylbenzyloxy trimethylsilane derivatives in photochemical applications, such as the generation of reactive intermediates (Raviola et al., 2014).

  • Synthesis of Derivatives : Shimizu et al. (1987) demonstrated the synthesis of (1-halo-1-alkenyl)trimethylsilanes from vinyl halides. This research is crucial for understanding how (Vinylbenzyloxy)trimethylsilane can be utilized in the synthesis of various chemical derivatives (Shimizu, Shibata, & Tsuno, 1987).

  • Oligomerization Studies : The oligomerization of vinyl- and ethynyl-trimethylsilanes was investigated by Yur'ev et al. (1979), providing insights into the polymerization behavior of these compounds and their potential in creating new polymeric materials (Yur'ev et al., 1979).

  • Material Science Applications : Research by Rangou et al. (2011) on Poly(vinyl trimethylsilane) and its block copolymers has shown promising applications in the field of thin-film composite membranes, especially for gas separation and filtration technologies (Rangou et al., 2011).

  • Organometallic Chemistry : Studies on the reactivity of the silicon-carbon double bond in substituted 1,1-dimethylsilenes, which are related to vinyltrimethylsilane, provide valuable insights into the field of organometallic chemistry and the synthesis of organosilicon compounds (Leigh et al., 1999).

Mechanism of Action

Target of Action

The primary target of (Vinylbenzyloxy)trimethylsilane, also known as (m,p-vinylbenzyloxy)trimethylsilane, is the electrophilic center in a reaction . The compound is involved in electrophilic substitution of unsaturated silanes .

Mode of Action

The compound interacts with its targets through electrophilic substitution . The carbon-silicon bond in the compound is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .

Biochemical Pathways

The compound affects the electrophilic substitution pathway of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond controls the site of reaction and stereoselectivity . Formation of the new carbon-carbon bond is at the β position of vinylsilanes .

Pharmacokinetics

The compound has a boiling point of 56-60°c/015mmHg, a density of 096 g/cm³, and a refractive index of 15370 . It is stored below 5° C and reacts slowly with moisture/water . These properties may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond at the β position of vinylsilanes . This leads to the generation of new compounds, such as (2-bromopropyl)trimethylsilane and (2-iodoethyl)trimethylsilane .

Action Environment

Environmental factors, such as the presence of electrophiles and nucleophiles, influence the compound’s action, efficacy, and stability . The compound’s action is also influenced by the electron-releasing strength of the carbon-silicon bond . The compound is less electropositive than other metals employed in electrophilic additions, so stronger electrophiles are required .

properties

IUPAC Name

(4-ethenylphenyl)methoxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OSi/c1-5-11-6-8-12(9-7-11)10-13-14(2,3)4/h5-9H,1,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRKAVSZHAQJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Vinylbenzyloxy)trimethylsilane

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